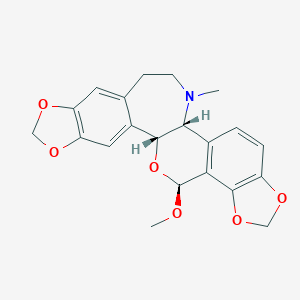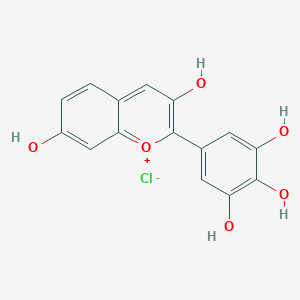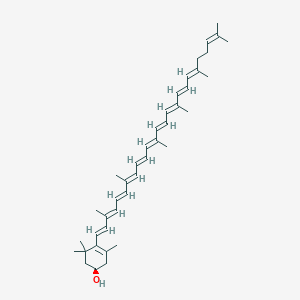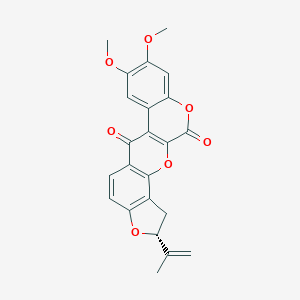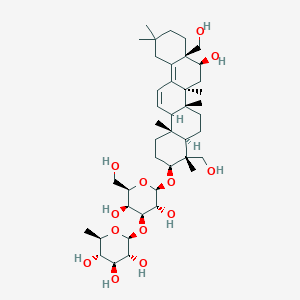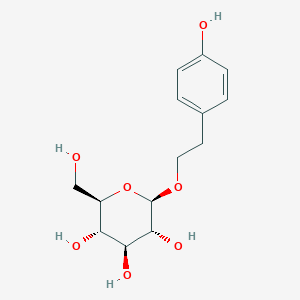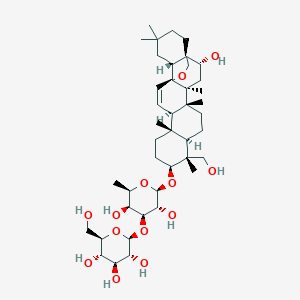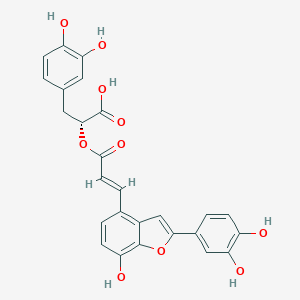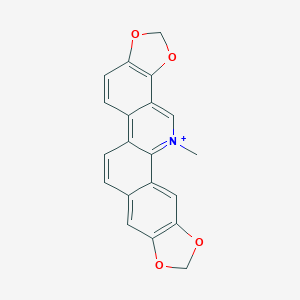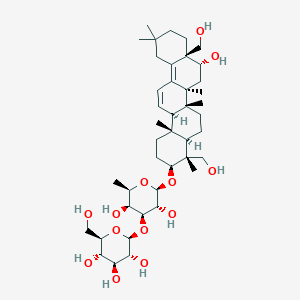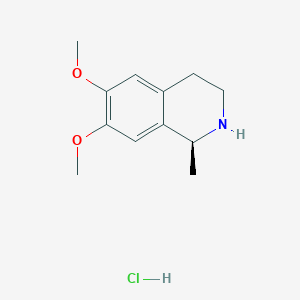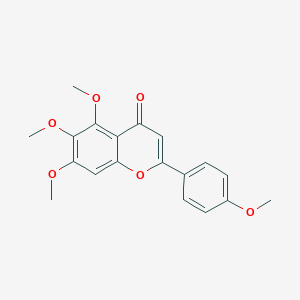
Éter tetrametílico de escutelarina
Descripción general
Descripción
Es un derivado tetra-O-metilado de la scutellareína, una flavona natural que se encuentra en diversas plantas . Este compuesto es conocido por sus posibles actividades biológicas y es de interés en diversos campos de la investigación científica.
Aplicaciones Científicas De Investigación
La tetrametilscutellareína tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en estudios de química y reactividad de flavonoides.
Biología: Sus actividades biológicas, como las propiedades antioxidantes y antiinflamatorias, son de interés en varios estudios biológicos.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos basados en productos naturales.
Mecanismo De Acción
El mecanismo de acción de la tetrametilscutellareína implica su interacción con varios objetivos moleculares y vías:
Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo al donar átomos de hidrógeno o electrones.
Actividad antiinflamatoria: Inhibe la producción de citoquinas proinflamatorias y enzimas como la COX-2.
Actividad anticancerígena: Induce la apoptosis en las células cancerosas a través de la activación de las caspasas y la modulación de vías de señalización como PI3K/Akt.
Análisis Bioquímico
Biochemical Properties
Scutellarein Tetramethyl Ether interacts with various enzymes and proteins. It exhibits anti-inflammatory activity through the NF-κB pathway . It also modulates bacterial drug resistance via efflux pump inhibition . Furthermore, it can enhance blood coagulation .
Cellular Effects
Scutellarein Tetramethyl Ether has a wide range of effects on various types of cells and cellular processes. It influences cell function by modulating the NF-κB pathway . This compound also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Scutellarein Tetramethyl Ether involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, specifically targeting the COX-2 enzyme, which has been implicated in inflammation and pain .
Dosage Effects in Animal Models
The effects of Scutellarein Tetramethyl Ether vary with different dosages in animal models
Metabolic Pathways
Scutellarein Tetramethyl Ether is involved in various metabolic pathways . It interacts with enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La tetrametilscutellareína se puede sintetizar mediante la metilación de la scutellareína. El proceso generalmente implica el uso de agentes metilantes como el sulfato de dimetilo o el yoduro de metilo en presencia de una base como el carbonato de potasio . La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la metilación completa de los grupos hidroxilo en la molécula de scutellareína.
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para la tetrametilscutellareína no están bien documentados, el enfoque general implicaría reacciones de metilación a gran escala utilizando reactivos y condiciones similares a las de la síntesis de laboratorio. La escalabilidad del proceso dependería de la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: La tetrametilscutellareína experimenta diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertirla en dihidroflavonas u otras formas reducidas.
Sustitución: Las reacciones de sustitución electrofílica pueden ocurrir en los anillos aromáticos, lo que lleva a diversos derivados sustituidos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Los reactivos electrofílicos como los halógenos o los agentes nitrantes se pueden usar en condiciones ácidas.
Productos principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir dihidroflavonas .
Comparación Con Compuestos Similares
La tetrametilscutellareína es única entre los flavonoides debido a su alto grado de metilación, lo que afecta su solubilidad y actividad biológica. Compuestos similares incluyen:
Scutellareína: El compuesto parental no metilado con actividades biológicas similares pero diferentes propiedades de solubilidad.
5,6,7-Trimetoxiflavona: Un derivado parcialmente metilado con propiedades químicas y biológicas distintas.
Propiedades
IUPAC Name |
5,6,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(25-14)10-16(22-2)18(23-3)19(17)24-4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSUMOWUGDXZHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151522 | |
| Record name | 4',5,6,7-Tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tetramethylscutellarein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030575 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1168-42-9 | |
| Record name | 5,6,7,4′-Tetramethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1168-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4',5,6,7-Tetramethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001168429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scutellarein tetramethyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4',5,6,7-Tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAMETHYLSCUTELLAREIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWN851IYG6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tetramethylscutellarein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030575 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
166 - 167 °C | |
| Record name | Tetramethylscutellarein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030575 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

